2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione

Description

1,3-Diketones, also known as β-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. wikipedia.org This structural motif imparts a unique reactivity to the molecule, most notably the acidity of the α-hydrogen atoms located on the central carbon. The conjugate base of a 1,3-diketone, an enolate, is stabilized by resonance, which delocalizes the negative charge over the two oxygen atoms and the central carbon. This inherent stability makes 1,3-diketones valuable precursors in a multitude of organic transformations. nih.govbohrium.com

The classical method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. wikipedia.orgbeilstein-journals.org Over the years, numerous other synthetic methodologies have been developed, including the hydration of alkynones and decarboxylative coupling reactions, providing access to a wide range of substituted 1,3-diketones. nih.gov These compounds are not only pivotal in academic research but are also found in various natural products and are integral to the synthesis of many pharmaceuticals and agrochemicals. nih.govchemimpex.com

The introduction of a halogen atom, such as bromine, at the α-position of a 1,3-diketone significantly modifies its chemical reactivity and expands its synthetic potential. researchgate.net Alpha-halogenated 1,3-diketones are highly versatile synthetic intermediates. The presence of the halogen atom makes the α-carbon an excellent electrophilic site, susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of functional groups at this position.

Furthermore, these halogenated compounds serve as crucial building blocks for the synthesis of more complex molecules, including various heterocyclic compounds like pyrazoles and thiazoles, which are important scaffolds in medicinal chemistry. smolecule.com The ability to undergo various chemical transformations makes them highly valued in the development of novel pharmaceuticals and advanced materials. chemimpex.com

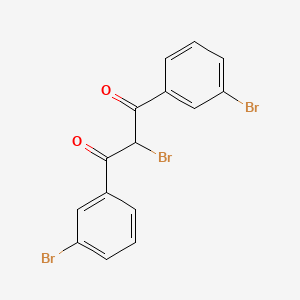

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione is a specific example of an α-brominated 1,3-diketone. Its structure features a central propane-1,3-dione core, with a bromine atom attached to the second carbon (the α-position). Additionally, it possesses two 3-bromophenyl groups attached to the carbonyl carbons. The presence of bromine atoms on both the phenyl rings and the α-carbon suggests a molecule with multiple reactive sites, potentially leading to complex and interesting chemical behavior.

While specific research on this compound is not extensively documented in publicly available literature, its properties and reactivity can be inferred from the behavior of closely related analogues, such as 2-Bromo-1,3-diphenylpropane-1,3-dione (B1265387). This analogue, also known as bromodibenzoylmethane, is a well-studied compound used in organic synthesis. smolecule.comchemeo.com

Table 1: Physicochemical Properties of 2-Bromo-1,3-diphenylpropane-1,3-dione

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol nih.gov |

| Appearance | Off-white powder chemimpex.com |

| Melting Point | 87-93 °C chemimpex.com |

| CAS Number | 728-84-7 chemimpex.com |

This data is for the analogue compound 2-Bromo-1,3-diphenylpropane-1,3-dione and is provided for comparative purposes.

The halogenation of carbonyl compounds at the α-position is a fundamental reaction in organic chemistry with a long history. wikipedia.org Early methods for α-bromination often involved the use of elemental bromine under acidic or basic conditions. wikipedia.org In acidic solutions, the reaction proceeds through an enol intermediate, and typically, only one α-hydrogen is replaced. wikipedia.orglibretexts.org Conversely, under basic conditions, the reaction involves an enolate intermediate, and successive halogenations are often more rapid. wikipedia.org

A significant advancement in the α-bromination of carboxylic acids was the Hell-Volhard-Zelinskii reaction, developed in the late 19th century. libretexts.orgchemistrysteps.com This method utilizes phosphorus tribromide and bromine to achieve α-bromination. While not directly applicable to diketones, it highlights the historical importance of developing specific reagents for α-halogenation.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXXTAAPFWIEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244787 | |

| Record name | 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-12-5 | |

| Record name | 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1,3 Bis 3 Bromophenyl Propane 1,3 Dione

Strategies for the Construction of the 1,3-Diketone Core

The formation of the 1,3-diaryl-1,3-dione skeleton is a foundational step in organic synthesis. Various methods have been developed to construct this motif, ranging from classic condensation reactions to modern coupling and oxidative strategies.

The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds. masterorganicchemistry.com In the context of synthesizing 1,3-bis(3-bromophenyl)propane-1,3-dione (B2698832), this typically involves the base-mediated reaction of an aryl methyl ketone with an aryl ester. Specifically, 3-bromoacetophenone would serve as the nucleophilic component (after deprotonation to its enolate) and an ester of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate, would act as the electrophilic acylating agent.

The reaction is driven by the formation of a highly stabilized enolate of the resulting β-diketone, which is significantly more acidic than the starting ketone. masterorganicchemistry.com A strong base is required to generate the initial ketone enolate in sufficient concentration. Common bases for this transformation include sodium amide (NaNH₂), sodium hydride (NaH), and calcium oxide (CaO). prepchem.comgoogle.com The general mechanism involves the nucleophilic acyl substitution of the ester by the ketone enolate. youtube.com

Table 1: Representative Conditions for Claisen-type Synthesis of 1,3-Diaryl-1,3-diones

| Ketone Component | Ester Component | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Acetophenone (B1666503) | Ethyl Benzoate | NaNH₂ | Tetrahydrofuran (THF) | Room Temp. | prepchem.com |

| Acetophenone | Methyl Benzoate | CaO | None (Neat) | 150-200 | google.com |

| Alkyl Aryl Ketones | Alkanoic Acids (activated) | TFAA/TfOH | Dichloromethane (B109758) | Room Temp. | beilstein-journals.org |

Note: This table presents general conditions for analogous reactions. TFAA = Trifluoroacetic Anhydride; TfOH = Triflic Acid.

Transition metal-catalyzed decarboxylative coupling has emerged as a powerful tool for carbon-carbon bond formation, utilizing readily available carboxylic acids. nih.govwikipedia.org This strategy avoids the need for pre-functionalized starting materials like enolates. For the synthesis of 1,3-diketones, a notable approach is the transition-metal-free coupling of α-oxocarboxylates with α-bromoketones. researchgate.net In a hypothetical route to 1,3-bis(3-bromophenyl)propane-1,3-dione, this could involve the coupling of a 3-bromophenylglyoxylic acid with 2-bromo-1-(3-bromophenyl)ethan-1-one. The reaction proceeds with the extrusion of carbon dioxide, forming the central C-C bond of the diketone core. nih.gov This method is advantageous as it often proceeds under neutral conditions without the requirement of strong bases. researchgate.net

Oxidative methods provide an alternative pathway to β-diketones from different precursors. One effective strategy is the oxidation of β-hydroxyketones. nih.gov The precursor, 1,3-bis(3-bromophenyl)-3-hydroxypropan-1-one, could be synthesized via an aldol (B89426) reaction between 3-bromoacetophenone and 3-bromobenzaldehyde. Subsequent oxidation of this β-hydroxyketone yields the desired 1,3-diketone. Reagents such as o-iodoxybenzoic acid (IBX) have proven to be highly efficient for this transformation, offering advantages over other common oxidants like those used in Swern or Dess-Martin oxidations. organic-chemistry.org

Another modern oxidative approach is the Wacker-type oxidation of unsaturated precursors. For instance, a suitably substituted styrene (B11656) derivative could be oxidized to form the corresponding ketone. organic-chemistry.org A palladium-catalyzed oxidation of 1,3-bis(3-bromophenyl)prop-2-en-1-one (B3076104) using a clean oxidant like hydrogen peroxide (H₂O₂) could potentially yield the target diketone. organic-chemistry.orgresearchgate.net This method is environmentally benign and avoids the use of stoichiometric heavy metal co-catalysts often associated with traditional Wacker oxidations. organic-chemistry.org

Regioselective Bromination at the Alpha-Carbon of 1,3-Diketones

The central methylene (B1212753) group in 1,3-diketones is highly activated due to the electron-withdrawing effect of the two adjacent carbonyl groups, making it the prime site for electrophilic substitution.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the α-carbon of carbonyl compounds. missouri.edu It is a convenient and safer alternative to handling molecular bromine. missouri.edu The reaction of 1,3-bis(3-bromophenyl)propane-1,3-dione with NBS allows for the controlled introduction of a single bromine atom at the C2 position.

The efficiency and selectivity of this bromination can be enhanced by the use of catalytic systems. Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze the reaction, likely by promoting the formation of the enol tautomer, which is the active nucleophile. researchgate.net Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), have also been employed to catalyze the α-halogenation of 1,3-dicarbonyl compounds with NBS, proceeding under mild conditions. researchgate.net Furthermore, solvent-free methods, where solid or liquid 1,3-diketones are triturated directly with NBS at room temperature, have been developed, offering a greener and more efficient process by simplifying work-up and eliminating organic solvents. rsc.orgscilit.com

Table 2: Catalytic Systems for α-Bromination of 1,3-Diketones with NBS

| Substrate Type | Brominating Agent | Catalyst / Condition | Outcome | Ref. |

|---|---|---|---|---|

| 1,3-Diketones | NBS | p-Toluenesulfonic acid (PTSA) | α-Monobromination | researchgate.net |

| β-Keto Esters | NBS | Mg(ClO₄)₂ | α-Monobromination | researchgate.net |

| 1,3-Diketones | NBS | Solvent-free, trituration | α-Monobromination | rsc.org |

| 1,3-Diaryl-1,3-propanediones | NBS | Acetonitrile, visible light | α,α-Dibromination | researchgate.net |

Note: The outcome can be controlled by stoichiometry and reaction conditions. For the target compound, monosubstitution is desired.

Besides NBS, molecular bromine (Br₂) is a classic electrophilic reagent for the α-bromination of ketones. acsgcipr.orgacsgcipr.org The reaction is typically carried out in a solvent like acetic acid. pressbooks.pub

The mechanism for the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The process begins with the protonation of one of the carbonyl oxygens by the acid catalyst. This enhances the acidity of the α-protons, facilitating their removal by a weak base (like the solvent or the conjugate base of the acid) to form a nucleophilic enol. masterorganicchemistry.com The rate-determining step of the reaction is the formation of this enol. pressbooks.publibretexts.org Subsequently, the electron-rich double bond of the enol attacks the electrophilic bromine (Br₂ or the bromine from NBS), forming a new C-Br bond at the α-position. A final deprotonation of the carbonyl oxygen regenerates the carbonyl group and the acid catalyst, yielding the α-bromo-1,3-diketone product. masterorganicchemistry.com The independence of the reaction rate from the halogen concentration is key evidence supporting this mechanism, as the halogen is only involved after the rate-limiting enol formation step. pressbooks.pub

Synthesis of Brominated Phenyl Precursors

The synthesis of the target molecule begins with the preparation of appropriately substituted phenyl precursors. The core structure, 1,3-bis(3-bromophenyl)propane-1,3-dione, is assembled from derivatives of 3-bromobenzene.

A key starting material is 3'-bromoacetophenone (B146053) . This can be synthesized through several routes. One established method involves the Friedel-Crafts acylation of bromobenzene. guidechem.com An alternative, high-yield synthesis starts from m-aminoacetophenone, which undergoes a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide (CuBr) to introduce the bromine atom at the meta position. google.com A detailed procedure involves the nuclear bromination of acetophenone using bromine and aluminum chloride, which complexes with the ketone to direct the halogenation to the meta position, yielding 3-bromoacetophenone in 70-75% yield. orgsyn.org

Once 3'-bromoacetophenone is obtained, the 1,3-diketone backbone is typically constructed via a Claisen condensation . masterorganicchemistry.com This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, 3'-bromoacetophenone can be reacted with an ester of 3-bromobenzoic acid, such as ethyl 3-bromobenzoate, in the presence of a strong base like sodium amide (NaNH₂) or sodium ethoxide. masterorganicchemistry.comprepchem.com The enolate of 3'-bromoacetophenone acts as the nucleophile, attacking the carbonyl of the ester, leading to the formation of the 1,3-diaryl-1,3-dione skeleton after an acid workup. prepchem.comyoutube.com

Integrated Synthetic Pathways to 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione

An integrated pathway to the final product involves a multi-step sequence, combining the precursor synthesis with the final selective bromination.

Step 1: Synthesis of 3'-Bromoacetophenone The synthesis begins with acetophenone. It is treated with bromine in the presence of a stoichiometric amount of aluminum chloride. The Lewis acid coordinates to the carbonyl oxygen, deactivating the ring towards electrophilic substitution and directing the bromination to the meta-position. orgsyn.org

Step 2: Synthesis of 1,3-bis(3-bromophenyl)propane-1,3-dione The 3'-bromoacetophenone synthesized in Step 1 is then subjected to a Claisen condensation with an acylating agent such as ethyl 3-bromobenzoate. A strong base (e.g., sodium amide) is used to generate the enolate from 3'-bromoacetophenone, which then attacks the ester. Subsequent acidification yields the diketone, 1,3-bis(3-bromophenyl)propane-1,3-dione. prepchem.com

Step 3: α-Bromination to Yield the Final Product The diketone from Step 2 is then selectively mono-brominated at the C-2 position. Using a mild and selective reagent such as Bromodimethylsulfonium Bromide (BDMS) in a solvent like dichloromethane at low temperature ensures that only one bromine atom is added to the active methylene group. acs.org This avoids the formation of the di-brominated side product. The final product, this compound, is then isolated.

Mechanistic Investigations of Reactivity and Transformations

Alpha-Substitution Reactions of the Brominated Methylene (B1212753) Group

The bromine atom on the central methylene carbon of the diketone is a key reactive site. It can be displaced by nucleophiles or be involved in elimination reactions.

The carbon atom to which the alpha-bromine is attached is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is enhanced by the adjacent carbonyl groups. The general mechanism for nucleophilic substitution at this position can proceed through pathways analogous to SN1 or SN2 reactions, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

In a typical SN2-like pathway, a nucleophile directly attacks the alpha-carbon, leading to the displacement of the bromide ion in a single, concerted step. chemguide.co.uk This is common with strong nucleophiles. The transition state for this reaction is stabilized by the electron-withdrawing nature of the adjacent carbonyls. libretexts.org

Alternatively, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a Lewis acid or in a polar, non-nucleophilic solvent, an SN1-type mechanism may be operative. masterorganicchemistry.com The stability of the resulting carbocation would be influenced by the resonance delocalization with the adjacent carbonyl groups.

The alpha-bromo position of 1,3-dicarbonyl compounds is particularly reactive towards SN2 displacement. The electrophilicity of the alpha-carbon is increased due to the presence of the adjacent carbonyl groups, which stabilizes the transition state and lowers the activation energy for the substitution. libretexts.org

Table 1: Comparison of Proposed Nucleophilic Substitution Mechanisms

| Feature | SN2-like Pathway | SN1-like Pathway |

|---|---|---|

| Kinetics | Second-order | First-order |

| Mechanism | Single concerted step | Stepwise, involves carbocation intermediate |

| Nucleophile | Favored by strong nucleophiles | Favored by weak or neutral nucleophiles |

| Solvent | Aprotic solvents are suitable | Polar, protic solvents favor this pathway |

When 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione is treated with a base, an elimination reaction can occur to form an α,β-unsaturated carbonyl compound. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. byjus.comchemicalnote.com This reaction proceeds in a single, concerted step where the base abstracts a proton from a carbon adjacent to the carbonyl group (a β-hydrogen, relative to the bromine), and simultaneously, the C-Br bond breaks, and a double bond is formed between the alpha and beta carbons. chemicalnote.comlibretexts.org

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. lumenlearning.com Strong bases, particularly sterically hindered ones like pyridine, are often used to promote E2 elimination over competing substitution reactions. libretexts.orgyoutube.com The geometry of the transition state is crucial, with an anti-periplanar arrangement of the abstracted proton and the leaving group being the most favorable for orbital overlap and facilitation of the reaction. iitk.ac.in

The stability of the resulting conjugated system in the α,β-unsaturated carbonyl product is a significant driving force for this reaction. libretexts.org Zaitsev's rule generally predicts that the more substituted and therefore more stable alkene will be the major product in elimination reactions. libretexts.orglibretexts.org

Table 2: Key Factors Influencing E2 Elimination in Brominated Diketones

| Factor | Influence on Reaction |

|---|---|

| Base Strength | Stronger bases increase the reaction rate. iitk.ac.in |

| Steric Hindrance | Bulky bases favor elimination over substitution. libretexts.org |

| Leaving Group | Good leaving groups, like bromide, are essential. lumenlearning.com |

| Solvent | Less polar solvents can favor elimination. |

| Stereochemistry | An anti-periplanar arrangement of H and Br is preferred. iitk.ac.in |

Carbon-Carbon Bond Activation and Rearrangement Mechanisms

Under certain basic conditions, α-halo ketones can undergo a skeletal rearrangement known as the Favorskii rearrangement. wikipedia.orgpurechemistry.org For a compound like this compound, this would involve the formation of a cyclopropanone (B1606653) intermediate. The mechanism is initiated by the abstraction of an α-proton by a base, forming an enolate. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide and forming a bicyclic cyclopropanone intermediate. wikipedia.orgddugu.ac.in

Subsequent nucleophilic attack by a base (such as hydroxide (B78521) or an alkoxide) on the cyclopropanone carbonyl carbon leads to the opening of the strained three-membered ring. ddugu.ac.in This ring-opening can occur in two ways, leading to different carbanionic intermediates. Protonation of the more stable carbanion ultimately yields the rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base). wikipedia.org In cases where enolate formation is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement may occur through an alternative mechanism. wikipedia.orgharvard.edu

Reaction Pathways in Heterocyclic Synthesis

The 1,3-dicarbonyl motif, combined with the reactive α-bromo substituent, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds.

Intramolecular cyclization reactions of brominated dicarbonyl compounds can lead to the formation of oxygen-containing heterocycles. nih.govresearchgate.net For instance, under specific conditions, the enolate formed by deprotonation of the dicarbonyl can act as an internal nucleophile. While direct intramolecular SN2 displacement of the alpha-bromine by the enolate oxygen is a plausible pathway to form a dihydrofuran ring, other more complex cyclization pathways can also be envisioned, potentially involving radical intermediates depending on the reaction conditions. organic-chemistry.org

The reaction of this compound with various nitrogen-containing nucleophiles is a common strategy for synthesizing a range of heterocycles.

Thiazolines: The synthesis of thiazolines can be achieved through the reaction of α-haloketones with thioamides. bohrium.com The reaction of this compound with a thioamide would likely proceed via an initial nucleophilic substitution of the bromine by the sulfur atom of the thioamide, followed by intramolecular cyclization and dehydration to form the thiazoline (B8809763) ring. nih.govresearchgate.netresearchgate.net

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.trorganic-chemistry.orgnih.gov The reaction of this compound with hydrazine (B178648) or a substituted hydrazine would involve the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and elimination of water to form the aromatic pyrazole (B372694) ring. researchgate.net The presence of the bromine atom could potentially lead to further reactions or influence the regioselectivity of the cyclization.

Isoxazoles: The synthesis of isoxazoles can be accomplished by reacting 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.com The mechanism involves the formation of an oxime with one of the carbonyl groups, followed by cyclization and dehydration. wpmucdn.comwpmucdn.com The reaction of this compound with hydroxylamine hydrochloride would proceed through a similar pathway to yield a substituted isoxazole. wpmucdn.comorganic-chemistry.org

Table 3: Summary of Heterocyclic Synthesis Pathways

| Heterocycle | Reagent | General Mechanistic Steps |

|---|---|---|

| Thiazoline | Thioamide | Nucleophilic substitution, intramolecular cyclization, dehydration. bohrium.comnih.gov |

| Pyrazole | Hydrazine | Hydrazone formation, intramolecular cyclization, dehydration. dergipark.org.trorganic-chemistry.org |

| Isoxazole | Hydroxylamine | Oxime formation, intramolecular cyclization, dehydration. youtube.comwpmucdn.com |

Electrophilic and Nucleophilic Character in Complex Organic Transformations

The chemical reactivity of this compound is fundamentally dictated by the distribution of electron density across its molecular structure. The presence of multiple electron-withdrawing groups, namely the three bromine atoms and two carbonyl groups, establishes distinct electrophilic and nucleophilic centers, governing its behavior in complex organic transformations.

Electrophilic Character:

The primary electrophilic sites within the molecule are the carbon atoms of the two carbonyl groups and, most significantly, the carbon atom at the 2-position which is bonded to the bromine atom. The electron-withdrawing nature of the adjacent carbonyl groups and the bromine atom renders this α-carbon highly susceptible to nucleophilic attack. This enhanced electrophilicity is a characteristic feature of α-haloketones and is central to their utility in synthetic organic chemistry.

In complex organic transformations, this electrophilic character allows this compound to act as a versatile building block. It can readily undergo nucleophilic substitution reactions where the bromide ion serves as a good leaving group. This reactivity is the basis for the formation of a wide array of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Character:

While the molecule is predominantly electrophilic, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can therefore exhibit nucleophilic character. In the presence of strong electrophiles or under specific reaction conditions (e.g., in the formation of metal chelates), these oxygen atoms can act as nucleophilic centers.

Furthermore, under basic conditions, the proton at the 2-position can be abstracted to form an enolate ion. This enolate is a potent nucleophile, with the negative charge delocalized over the oxygen and carbon atoms of the 1,3-dicarbonyl system. The nucleophilic character of this enolate can be exploited in various carbon-carbon bond-forming reactions.

Reactivity in Complex Transformations:

The dual electrophilic and nucleophilic potential of this compound makes it a valuable precursor in the synthesis of heterocyclic compounds. For instance, in reactions with binucleophilic reagents such as thiourea (B124793), the molecule exhibits its poly-electrophilic nature. The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon, leading to the displacement of the bromide ion. Subsequent intramolecular reactions involving the carbonyl groups and the amino groups of the thiourea moiety can lead to the formation of various heterocyclic rings, such as thiazoles.

The general mechanism for the reaction of an α-bromo-1,3-diketone with a nucleophile can be illustrated as follows:

| Step | Description | Reactant(s) | Product(s)/Intermediate(s) |

|---|---|---|---|

| 1 | Nucleophilic attack on the α-carbon | This compound, Nucleophile (e.g., R-NH2) | Tetrahedral intermediate |

| 2 | Departure of the leaving group (Br-) | Tetrahedral intermediate | Substituted 1,3-dione |

| 3 (Optional) | Further intramolecular reaction/cyclization | Substituted 1,3-dione | Heterocyclic compound |

Detailed research findings on the specific reaction kinetics, substituent effects of the 3-bromophenyl groups, and precise mechanistic pathways for this compound are not extensively documented in publicly available literature. However, based on the well-established reactivity of analogous α-bromo-1,3-diketones, the following table summarizes the expected electrophilic and nucleophilic sites and their potential roles in complex organic transformations.

| Site | Character | Governing Factors | Role in Transformations |

|---|---|---|---|

| C2 (α-carbon) | Strongly Electrophilic | - Inductive effect of Br

| - Site for nucleophilic substitution

|

| C1 and C3 (Carbonyl carbons) | Electrophilic | - Polarization of C=O bond | - Sites for nucleophilic attack, especially by strong nucleophiles

|

| O1 and O2 (Carbonyl oxygens) | Nucleophilic | - Lone pairs of electrons | - Can act as Lewis bases

|

| Enolate (formed under basic conditions) | Strongly Nucleophilic | - Delocalization of negative charge | - Key intermediate in C-alkylation and other C-C bond-forming reactions |

Further empirical studies are required to fully elucidate the intricate mechanistic details of the transformations involving this compound and to quantify the influence of the peripheral bromo-substituents on its reactivity profile.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Differentiating Tautomeric Forms (Keto-Enol Equilibria)

The existence of keto-enol tautomerism is a hallmark of β-dicarbonyl compounds. nih.gov This equilibrium between the diketo form and the enol form is influenced by factors such as the solvent and substituents. nih.govmdpi.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.com Spectroscopic techniques are indispensable for characterizing and quantifying the individual tautomers present in a sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium between keto and enol forms, as the exchange is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. nih.govasu.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the proton and carbon environments within the molecule.

The chemical shift of protons, particularly the enolic and phenolic protons, provides crucial information for identifying the tautomeric forms.

Enolic Protons: The enolic proton in β-diketones is highly deshielded due to the formation of a strong intramolecular hydrogen bond. This results in a characteristic downfield chemical shift, typically in the range of 15.3-17.0 ppm. researchgate.net This significant downfield shift is a definitive indicator of the enol tautomer.

Phenolic Protons: In contrast, the chemical shifts of phenolic hydroxyl protons generally appear in a range of 4.5 to 19 ppm, with the specific value being highly dependent on solvent and hydrogen bonding interactions. nih.gov For instance, the hydroxyl proton of phenol (B47542) itself appears at 4.67 ppm. researchgate.net The presence of ortho-substituents that can form intramolecular hydrogen bonds can also lead to downfield shifts. researchgate.net

| Proton Type | Typical Chemical Shift Range (ppm) | Key Influencing Factors |

|---|---|---|

| Enolic Proton (β-diketones) | 15.3 - 17.0 | Strong intramolecular hydrogen bonding |

| Phenolic Proton | 4.5 - 19 | Solvent, concentration, inter- and intramolecular hydrogen bonding |

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule. The chemical shifts of carbonyl and enolic carbons are particularly diagnostic.

Carbonyl Carbons: The carbonyl carbons in the keto form of β-diketones resonate at a significantly downfield chemical shift, typically in the range of 170-220 ppm. libretexts.orglibretexts.org This is due to the deshielding effect of the electronegative oxygen atom and the sp² hybridization of the carbon. libretexts.orglibretexts.org

Enolic Carbons: In the enol tautomer, the carbon atom bonded to the hydroxyl group (C-OH) is more shielded compared to a carbonyl carbon and typically appears in the range of 161–171 ppm. rsc.org The carbon atom involved in the C=C double bond also gives a characteristic signal in the olefinic region of the spectrum.

| Carbon Type | Typical Chemical Shift Range (ppm) | Tautomeric Form |

|---|---|---|

| Carbonyl Carbon (C=O) | 170 - 220 | Keto |

| Enolic Carbon (C-OH) | 161 - 171 | Enol |

The choice of solvent can significantly influence the position of the keto-enol equilibrium and the chemical shifts of protons. rsc.orgcdnsciencepub.com

Tautomeric Equilibria: The equilibrium between the keto and enol forms is strongly dependent on the solvent. masterorganicchemistry.com In many cases, the enol form is favored in nonpolar solvents, where the intramolecular hydrogen bond is more stable. masterorganicchemistry.com Conversely, polar solvents can stabilize the more polar keto form. asu.edu For example, the enol tautomer of acetoacetic acid ranges from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com

Proton Chemical Shifts: Solvents can affect proton chemical shifts through various interactions, including hydrogen bonding and the formation of solvent-solute complexes. cdnsciencepub.com For instance, the chemical shift of the enolic proton can be influenced by the solvent's ability to act as a hydrogen bond acceptor or donor.

Deuterium (B1214612) exchange is a simple yet effective NMR technique used to identify labile protons, such as those in hydroxyl and amine groups. nih.govwikipedia.org

Methodology: The experiment involves adding a source of deuterium, typically deuterium oxide (D₂O), to the NMR sample. wikipedia.org The active protons in the molecule will exchange with deuterium atoms from the solvent.

Observation: In the ¹H NMR spectrum, the signal corresponding to the exchanged proton will decrease in intensity or disappear completely. nanalysis.com This is because deuterium is not observed in ¹H NMR. This technique is invaluable for confirming the presence of the enolic hydroxyl proton in 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Keto and Enol Forms

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and differentiating between the keto and enol tautomers based on their characteristic vibrational frequencies.

Keto Form: The diketo form exhibits a strong absorption band corresponding to the C=O stretching vibration. For 1,3-diketones, this can appear as a doublet due to symmetric and asymmetric stretching modes, typically around 1723 cm⁻¹ and 1706 cm⁻¹. uhcl.edu

Enol Form: The enol form is characterized by several distinct vibrational modes. The C=O stretching frequency is typically shifted to a lower wavenumber (around 1640-1580 cm⁻¹) due to conjugation with the C=C double bond and intramolecular hydrogen bonding. blogspot.com A broad O-H stretching band is also observed, often in the range of 3200-2500 cm⁻¹, which is characteristic of a strongly hydrogen-bonded hydroxyl group. The C=C stretching vibration of the enol appears in the region of 1650-1600 cm⁻¹.

| Vibrational Mode | Tautomer | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Keto | ~1723 and ~1706 (doublet) |

| C=O Stretch (conjugated) | Enol | 1640 - 1580 |

| O-H Stretch (hydrogen-bonded) | Enol | 3200 - 2500 (broad) |

| C=C Stretch | Enol | 1650 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomer Deconvolution

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For a compound like this compound, the absorption of UV-Vis radiation would promote electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected would be π → π* and n → π. The π → π transitions, typically of high intensity, arise from the conjugated systems within the bromophenyl rings and the dicarbonyl moiety. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the oxygen atoms of the carbonyl groups to an anti-bonding π* orbital.

This compound can exist in equilibrium between its diketo and enol tautomeric forms. UV-Vis spectroscopy can be instrumental in studying this tautomerism. The diketo and enol forms have distinct electronic environments and thus would exhibit different absorption spectra. The enol form, stabilized by intramolecular hydrogen bonding and an extended conjugated system, would be expected to absorb at a longer wavelength (a bathochromic or red shift) compared to the diketo form. By analyzing the absorption spectra, potentially in various solvents to shift the equilibrium, and applying deconvolution methods, it would be theoretically possible to determine the relative concentrations of each tautomer.

| Hypothetical Transition | Associated Moiety | Expected Wavelength Region |

| π → π | Bromophenyl rings, C=C (enol) | 200-300 nm |

| n → π | Carbonyl groups (C=O) | >300 nm |

| π → π* (extended conjugation) | Enol form | Longer λ than diketo form |

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and connectivity.

Determination of Dihedral Angles and Steric Hindrance

The crystallographic data would provide precise measurements of all dihedral angles. Of particular importance would be the torsion angles defining the orientation of the bromophenyl rings with respect to the dicarbonyl plane. These angles are influenced by steric hindrance between the ortho-hydrogens of the phenyl rings and the central brominated carbon, as well as electronic effects. For analogous, non-brominated 1,3-diphenylpropane-1,3-dione (B8210364) derivatives, the phenyl rings are often significantly twisted out of the plane of the enol ring to minimize steric clash. Similar twisting would be anticipated for this compound.

| Hypothetical Structural Parameter | Information Yielded |

| Bond Lengths (C=O, C-C, C-Br) | Confirms connectivity and bond order |

| Bond Angles (O=C-C, C-C-C) | Defines molecular geometry |

| Dihedral Angles (Ring-Backbone) | Describes rotational conformation and steric effects |

| Hydrogen Bond Distances/Angles | Confirms presence and strength of intra/intermolecular H-bonds |

Thermal Stability Profiling through Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. The onset temperature of decomposition provides a measure of its thermal stability. The analysis would reveal if the decomposition occurs in a single step or multiple steps, and the percentage of mass lost at each stage, which can offer clues about the decomposition mechanism and the nature of the volatile byproducts.

Crystal System and Nanostructure Analysis using Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure, lattice parameters, and crystallite size. The powder XRD pattern is a fingerprint of the crystalline solid. The positions of the diffraction peaks are determined by the size and shape of the unit cell (the crystal system, e.g., monoclinic, orthorhombic), while the intensities of the peaks are determined by the arrangement of atoms within the unit cell. Analysis of the peak broadening using methods like the Scherrer equation could also provide an estimation of the average crystallite size if the material is in nanostructured form.

| Hypothetical XRD Data | Interpretation |

| Peak Positions (2θ) | Unit cell dimensions and crystal system |

| Peak Intensities | Atomic arrangement and phase identification |

| Peak Widths (FWHM) | Crystallite size and microstrain |

Coordination Chemistry of 2 Bromo 1,3 Bis 3 Bromophenyl Propane 1,3 Dione and Its Derivatives

Ligand Properties of the Brominated 1,3-Diketone Moiety

The properties of a ligand are crucial in determining the structure, stability, and reactivity of the resulting metal complexes. nih.gov For 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione, the diketone framework provides the primary coordination site, while the bromine substituents act as significant electronic modifiers.

Like other β-diketones, this compound is poised to act as a strong chelating agent for metal ions. researchgate.net Chelation typically occurs through the two oxygen atoms of the dicarbonyl moiety after the ligand loses a proton from its enol form, creating a stable six-membered ring with the central metal ion. researchgate.net This bidentate coordination is the most common binding mode for 1,3-diketonate ligands.

The binding affinity of the ligand for different metal ions is governed by several factors, including the charge, size, and Lewis acidity of the metal ion, as well as the electronic properties of the ligand itself. nih.govresearchgate.net The stability of the formed complex is also influenced by the chelate effect, where the formation of a ring structure enhances thermodynamic stability compared to coordination with analogous monodentate ligands. The affinity for a metal ion can be tuned by the substituents on the β-diketone framework. nih.gov

The presence of three bromine atoms on the this compound structure has a profound impact on its electronic character. Bromine is an electron-withdrawing group, which alters the electron density distribution across the molecule. acs.org This influence manifests in several ways:

Increased Acidity: The electron-withdrawing nature of the bromine atoms, particularly the one on the central carbon, increases the acidity of the α-hydrogen. This facilitates deprotonation to form the enolate anion, potentially allowing for complexation to occur at a lower pH compared to non-brominated analogues. The presence of two carbonyl groups already contributes to the acidity of the alpha hydrogens. fiveable.me

Modified Donor Strength: By pulling electron density away from the carbonyl groups, the bromine substituents reduce the electron-donating ability (basicity) of the oxygen atoms. This can affect the strength and nature of the metal-ligand bond. nih.gov While the ligand may still form stable complexes, the modified electronic properties can alter the redox potentials of the resulting metal complex compared to those with non-brominated ligands. nih.govresearchgate.net

Steric Effects: While the primary influence is electronic, the bromine atoms also introduce steric bulk, which can affect the geometry of the resulting metal complexes and the coordination number of the metal center.

| Property | Influence of Bromine Atoms | Anticipated Consequence in Coordination |

|---|---|---|

| Acidity of α-Hydrogen | Increased due to electron-withdrawing inductive effect. | Facilitates easier formation of the enolate anion for chelation, potentially at a lower pH. |

| Electron Density on Oxygen Donors | Decreased. | May lead to weaker metal-ligand bonds compared to electron-donating substituents, and can modify the redox potential of the metal center. nih.gov |

| Steric Hindrance | Increased bulk around the coordination site. | May influence the geometry of the complex and the accessibility of the metal center. |

Synthesis and Characterization of Metal Complexes

Transition metals, with their partially filled d-orbitals, are particularly well-suited to form stable coordination compounds with ligands like β-diketones. nih.govucj.org.ua The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol. jocpr.com A base may be added to facilitate the deprotonation of the ligand to its active enolate form. Common transition metal ions that form stable complexes with β-diketonates include Cu(II), Ni(II), Co(II), Fe(III), Mn(II), and Zn(II). researchgate.netmdpi.com The specific geometry of the resulting complex (e.g., octahedral, square planar, or tetrahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govmdpi.com

The stoichiometric ratio of ligand to metal in a complex is determined by the charge of the metal ion and its preferred coordination number. Since the deprotonated form of this compound is a monoanionic ligand, it serves to balance the positive charge of the metal center.

Common stoichiometries for metal-diketonate complexes include:

1:1 (Metal:Ligand): This ratio can occur, though it often requires other co-ligands (like water or solvent molecules) to satisfy the metal's coordination sphere. mdpi.com

1:2 (Metal:Ligand): This is a very common ratio. For a +2 metal ion like Cu(II) or Ni(II), two monoanionic ligands will create a neutral complex, M(L)₂. This stoichiometry often leads to square planar or tetrahedral geometries. researchgate.net

Spectroscopic techniques are indispensable for confirming the formation of a metal complex and elucidating the nature of the metal-ligand bond. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the C=O and C=C stretching vibrations of the enol form are observed. Upon coordination to a metal ion, these bands typically shift to lower frequencies. This shift is indicative of the delocalization of electron density within the newly formed chelate ring, which weakens the C=O double bond character and strengthens the C-O single bond character. researchgate.netmdpi.com The broad band associated with the enolic O-H stretch in the free ligand would disappear upon complexation, providing strong evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming complexation. The signal corresponding to the acidic enolic proton in the free ligand (often found at a high chemical shift, >10 ppm) will disappear upon deprotonation and coordination to the metal. researchgate.net Furthermore, the signals for the protons on the phenyl rings and any remaining proton on the central carbon may experience shifts in their positions due to the change in the electronic environment upon metal binding. For paramagnetic metal complexes, NMR signals may be significantly broadened or shifted, providing information about the magnetic properties of the complex.

| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Expected Change Upon Complexation | Reason for Change |

|---|---|---|---|

| ν(O-H) of enol | ~3400 (broad) | Disappearance | Deprotonation of the enolic hydroxyl group. mdpi.com |

| ν(C=O) | ~1650-1700 | Shift to lower frequency (~1550-1600 cm⁻¹) | Coordination of oxygen to the metal ion weakens the C=O bond. researchgate.net |

| ν(C=C) | ~1580-1620 | Shift to lower frequency | Electron delocalization within the six-membered chelate ring. |

| ν(M-O) | N/A | Appearance of new bands | Formation of new metal-oxygen bonds, typically observed in the far-IR region (400-600 cm⁻¹). |

Theoretical Models of Metal-Ligand Interactions

Theoretical and computational chemistry provide powerful tools for elucidating the intricacies of metal-ligand interactions at an electronic and structural level. For metal complexes of this compound, computational models are instrumental in understanding their formation, stability, and electronic properties. While specific theoretical studies on this exact ligand are not extensively documented in publicly available literature, the well-established principles and common findings from studies on structurally related β-diketonates, particularly those with halogenated phenyl groups, offer significant insights. These models are crucial for rationalizing experimental observations and for the predictive design of new complexes with tailored properties.

Density Functional Theory (DFT) Studies on Complexation and Electron Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of coordination compounds. bohrium.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like metal complexes of this compound. DFT calculations can provide detailed information about the geometry of the complexes, the nature of the metal-ligand bonding, and the distribution of electron density.

DFT studies on analogous metal β-diketonate complexes typically focus on several key areas:

Electronic Structure Analysis: These studies elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the reactivity and spectroscopic properties of the complex. In metal complexes of β-diketones, the HOMO is often localized on the ligand, while the LUMO can have significant metal character, or vice-versa, depending on the specific metal and ligand.

Bonding Analysis: DFT can be used to analyze the nature of the coordinate bonds between the metal ion and the oxygen atoms of the β-diketonate ligand. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions and the degree of covalency in the metal-ligand bonds.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT and compared with experimental infrared (IR) and Raman spectra to support the proposed structures of the complexes. mdpi.com

Interactive Data Table: Representative DFT Calculated Parameters for Analogous Metal β-Diketonate Complexes.

| Complex Fragment | Parameter | Calculated Value |

| M-O (Metal-Oxygen) | Bond Length | 1.9 - 2.2 Å |

| O-M-O (Bite Angle) | Bond Angle | 85° - 95° |

| HOMO-LUMO Gap | Energy | 2.5 - 4.0 eV |

| M-O Stretching Freq. | Wavenumber | 400 - 600 cm⁻¹ |

Note: The data in this table are representative values from DFT studies on various transition metal complexes with substituted β-diketones and are intended to provide an illustrative example of the types of parameters calculated.

Molecular Mechanics Calculations for Complex Stability and Geometry

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. It is generally faster than quantum mechanical methods like DFT, making it suitable for studying large systems or for performing conformational searches and molecular dynamics simulations.

For metal complexes of this compound, molecular mechanics calculations can be particularly useful for:

Conformational Analysis: The phenyl rings in the ligand can rotate, leading to different possible conformations of the complex. Molecular mechanics can be used to explore the potential energy surface and identify the most stable conformations.

Calculation of Strain Energies: This method allows for the calculation of the steric strain within a complex, which can be used to assess its relative stability. The steric hindrance caused by the bromine atoms on the phenyl rings would be a significant factor in these calculations.

Intermolecular Interactions: Molecular mechanics can be used to model non-covalent interactions between the complex and solvent molecules or other molecules in the crystal lattice, which can be important for understanding the solubility and crystal packing of the compound.

Interactive Data Table: Representative Molecular Mechanics Parameters for Stability Analysis of Analogous Metal β-Diketonate Complexes.

| Parameter | Description | Illustrative Value Range |

| Steric Energy | Total strain energy of the complex | 50 - 150 kcal/mol |

| Bond Stretching Energy | Energy associated with bond deformation | 2 - 10 kcal/mol |

| Angle Bending Energy | Energy associated with angle deformation | 10 - 40 kcal/mol |

| Torsional Energy | Energy associated with bond rotation | 5 - 20 kcal/mol |

| van der Waals Energy | Non-bonded interaction energy | -5 to 5 kcal/mol |

Note: The data in this table are illustrative and represent the types of energy components calculated in a molecular mechanics force field for analogous metal β-diketonate complexes. The actual values would depend on the specific force field and the complex being studied.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione. These studies would typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms.

Key parameters derived from these calculations would include:

Electron Distribution: Analysis of the electron density and electrostatic potential maps would reveal the electron-rich and electron-deficient regions of the molecule. The electronegative oxygen and bromine atoms are expected to be electron-rich, influencing the molecule's reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.

| Calculated Electronic Property | Significance | Predicted Characteristics for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential around oxygen atoms; positive potential around acidic protons. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom. | High negative charges on oxygen atoms; positive charges on carbonyl carbons. |

Molecular Dynamics Simulations for Conformational Landscapes and Interconversion Barriers

Molecular Dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. The molecule possesses several rotatable bonds, particularly around the phenyl rings and the central propane-1,3-dione backbone, leading to a complex potential energy surface with multiple local minima (stable conformers) and transition states.

MD simulations would track the atomic positions over time, allowing for:

Identification of Stable Conformers: By sampling the conformational space, the most energetically favorable structures can be identified.

Calculation of Interconversion Barriers: Techniques like umbrella sampling or metadynamics can be used in conjunction with MD to calculate the free energy barriers for rotation around key dihedral angles, providing rates of conformational change.

Prediction of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating potential reaction mechanisms. For a β-diketone like this, key reactions include enolization, halogenation, and condensation reactions. Theoretical studies would involve:

Mapping Reaction Pathways: Potential energy surfaces for proposed reactions can be calculated to identify the lowest energy path from reactants to products.

Locating Transition States (TS): The geometry and energy of transition states are located. The energy of the TS relative to the reactants determines the activation energy of the reaction. For instance, in the keto-enol tautomerism, the transition state for the proton transfer would be a key focus.

Vibrational Frequency Analysis: This analysis confirms that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Analysis of Hydrogen Bonding Interactions and Their Energetics

The enol form of this compound is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a six-membered ring. Computational analysis can quantify this interaction.

Geometric Parameters: The O-H···O bond distance and angle in the enol tautomer can be precisely calculated. Shorter distances and angles closer to 180° typically indicate stronger hydrogen bonds.

Energetic Analysis: The strength of the hydrogen bond can be estimated using methods like the Atoms in Molecules (AIM) theory, which analyzes the electron density at the bond critical point, or by calculating the energy difference between the open and closed (hydrogen-bonded) conformers of the enol. The presence of bromine atoms on the phenyl rings could also lead to intermolecular halogen bonding (Br···O), which can compete with or complement hydrogen bonding in the solid state.

| Interaction Type | Atoms Involved | Typical Calculated Energy (kcal/mol) | Significance |

| Intramolecular Hydrogen Bond | (Enol) O-H···O=C | 10-18 | Stabilizes the enol tautomer significantly. |

| Intermolecular Halogen Bond | C-Br···O=C | 1-5 | Can influence crystal packing and solid-state structure. |

Influence of Solvent Effects on Tautomerism and Equilibrium Constants

The equilibrium between the keto and enol forms of β-diketones is highly sensitive to the solvent environment. Computational models can simulate these effects:

Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) can be used to calculate the relative energies of the keto and enol tautomers in different solvents by treating the solvent as a continuous medium with a specific dielectric constant.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation (e.g., Quantum Mechanics/Molecular Mechanics - QM/MM), allowing for the specific hydrogen-bonding interactions between the solute and solvent to be modeled.

Generally, polar protic solvents can disrupt the intramolecular hydrogen bond of the enol form and stabilize the more polar keto tautomer, shifting the equilibrium towards the keto form. Conversely, nonpolar solvents favor the enol tautomer, which is stabilized by its internal hydrogen bond. The equilibrium constant (KT = [enol]/[keto]) can be calculated from the computed free energy difference between the two tautomers in a given solvent.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the utility of a precursor is defined by its ability to reliably introduce specific structural motifs and functional groups into a target molecule. 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione serves as a significant intermediate, enabling chemists to construct elaborate molecular frameworks. chemimpex.com

Building Block for Complex Carbon Skeletons

The structure of this compound is particularly amenable to the construction of complex carbon skeletons. The reactive α-bromo-β-dicarbonyl moiety is a potent electrophile, readily participating in reactions with a wide array of nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the assembly of intricate organic molecules.

For instance, analogous compounds like 2-bromo-1,3-diphenylpropane-1,3-dione (B1265387) are recognized as versatile building blocks in the synthesis of various organic structures. chemimpex.comsmolecule.com The presence of reactive carbonyl groups and a bromine atom facilitates diverse functionalization reactions. smolecule.com This enables the construction of complex molecules, including heterocyclic compounds such as pyrazoles and thiazoles, which are significant scaffolds in medicinal chemistry. smolecule.com The structural characteristics of this compound allow for the exploration of new chemical pathways, thereby enhancing the efficiency of synthetic routes toward novel compounds. chemimpex.com

Intermediate for Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of a molecule's chemical properties. The bromine atoms and ketone functionalities within this compound make it an excellent substrate for a variety of FGIs. The bromine atom on the propane (B168953) backbone is a good leaving group, particularly in S\N2 reactions, and can be displaced by a range of nucleophiles to introduce new functional groups. vanderbilt.edu

Furthermore, the two carbonyl groups of the dione (B5365651) can undergo a suite of transformations. They can be reduced to alcohols, converted to alkenes, or participate in condensation reactions to form larger, more complex systems. This versatility allows chemists to use this compound as a pivotal intermediate, modifying its structure in a controlled, stepwise manner to achieve a desired final product.

Integration into Supramolecular Chemistry Architectures

While specific research on the integration of this compound into supramolecular architectures is not extensively documented, its molecular features suggest significant potential in this field. The β-diketone moiety is a classic chelating ligand, capable of coordinating with a wide variety of metal ions. This coordination can be harnessed to construct ordered, multi-dimensional structures such as metal-organic frameworks (MOFs) or coordination polymers.

The presence of three bromine atoms on the molecule also offers sites for further functionalization or for participation in halogen bonding, a non-covalent interaction that is increasingly being used to direct the assembly of supramolecular structures. The phenyl rings themselves can engage in π-stacking interactions, further contributing to the stability and structure of larger assemblies.

Development of Catalytic Systems using Derived Metal Complexes

The formation of metal complexes with β-diketone ligands is a well-established strategy for developing novel catalysts. researchgate.net The metal complexes derived from 1,3-diketones are known to be effective catalysts for reactions like olefin oxidation and epoxidation. researchgate.net The keto-enol tautomerism of the 1,3-dione structure allows the enol form to readily form stable chelate rings with transition metal ions. researchgate.net

Metal complexes synthesized from this compound could be investigated for their catalytic activity in a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms on the phenyl rings, could modulate the catalytic activity of the coordinated metal center. This could lead to the development of catalysts with unique reactivity and selectivity for important chemical processes such as cross-coupling reactions or asymmetric synthesis. For example, palladium complexes with related phosphine-containing propane backbones have shown high catalytic activity. dntb.gov.ua

Potential for Optoelectronic Materials and Display Technologies via Luminescent Metal Diketonate Complexes

One of the most promising applications for β-diketonate ligands like this compound is in the field of optoelectronics, particularly in the development of luminescent materials. Coordination compounds of lanthanide ions (Ln³⁺) with organic ligands can exhibit exciting photoluminescent properties that are promising for a vast range of applications, including organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The organic ligand in such complexes acts as an "antenna," absorbing energy from UV or visible light and efficiently transferring it to the central lanthanide ion. nih.govresearchgate.net This process, known as the antenna effect, overcomes the lanthanide ions' inherently low molar absorptivity, leading to strong, sharp emission peaks characteristic of the specific metal ion. nih.govresearchgate.net For example, europium(III) complexes are known for their pure red emission, while terbium(III) complexes typically emit green light. nih.govrsc.org

Boron can also form highly luminescent complexes with β-diketonate ligands, which are known for their versatile photophysical properties. nih.gov

Table 1: Potential Photophysical Properties of Metal Complexes with this compound

| Metal Ion | Potential Emission Color | Potential Applications | Key Mechanism |

| Europium (Eu³⁺) | Red | OLEDs, Bio-probes | Antenna Effect |

| Terbium (Tb³⁺) | Green | OLEDs, Sensors | Antenna Effect |

| Samarium (Sm³⁺) | Red-Orange | Optical Amplifiers | Antenna Effect |

| Boron (B) | Varies (Blue to Red) | Solid-State Lighting, Sensors | Aggregation-Induced Emission |

These luminescent metal complexes could be employed as the emitting component in designing OLEDs for display technologies and solid-state lighting. nih.govresearchgate.net The specific properties of the complexes, such as emission wavelength and quantum yield, can be tuned by modifying the structure of the diketonate ligand.

Applications in Chemical Sensors and Probes (Non-Biomedical)

The unique photophysical properties of metal complexes derived from this compound also suggest their potential use in the development of chemical sensors and probes for non-biomedical applications. The luminescence of these complexes can be sensitive to their local chemical environment.

For instance, the presence of certain analytes could quench or enhance the luminescence of a lanthanide-diketonate complex, providing a detectable signal for the presence of the target substance. This principle can be used to design sensors for a variety of chemical species. The bromine atoms on the phenyl rings offer handles for further chemical modification, allowing for the introduction of specific binding sites to create sensors with high selectivity for particular analytes.

Future Research Trajectories and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione. Current synthetic approaches often rely on the bromination of the corresponding 1,3-dicarbonyl precursor, which may involve hazardous reagents and produce significant waste.

Key Research Objectives:

Green Brominating Agents: Investigating the use of environmentally benign brominating agents, such as N-bromosuccinimide (NBS) in conjunction with a catalyst or greener solvent systems, can reduce the environmental impact. nih.gov The development of catalytic systems that utilize bromide salts with a stoichiometric oxidant, like hydrogen peroxide, presents a more sustainable alternative to traditional methods. organic-chemistry.org

One-Pot Syntheses: Designing one-pot procedures that combine the formation of the 1,3-dicarbonyl skeleton with subsequent bromination would improve atom economy and reduce purification steps. organic-chemistry.org

Photocatalysis: The use of visible-light photocatalysis for the α-bromination of ketones is a rapidly developing field. google.com Future studies could explore the application of this technology for the synthesis of the title compound, offering a milder and more selective reaction pathway. google.com

Below is a table summarizing potential sustainable synthetic approaches:

| Synthetic Approach | Brominating Agent/Catalyst | Potential Advantages |

| Catalytic Bromination | N-Bromosuccinimide (NBS) / Organocatalyst | Reduced use of hazardous reagents, milder reaction conditions. |

| Oxidative Bromination | KBr / H₂O₂ | Use of inexpensive and environmentally benign reagents. |

| One-Pot Synthesis | Varies | Increased efficiency, reduced waste and purification steps. |

| Photocatalysis | CBr₄ / Photocatalyst | High selectivity, use of visible light as a renewable energy source. |

Discovery of New Reactivity Modes and Transformations

The presence of multiple reactive sites—the α-bromo position, the two carbonyl groups, and the two 3-bromophenyl rings—in this compound opens up a vast landscape for exploring novel chemical transformations.

Prospective Research Areas:

Cross-Coupling Reactions: The bromine atoms on the phenyl rings are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. The α-bromo substituent can be used to introduce further functionality into these heterocyclic systems.

Reactions at the α-Position: The α-bromo substituent can be displaced by various nucleophiles or participate in radical reactions, enabling the introduction of a wide array of functional groups at this position.

Design of Advanced Ligands Based on the Compound for Specific Catalytic Applications

The β-diketone core of this compound is an excellent scaffold for the design of novel ligands for catalysis. researchgate.netmdpi.comalfachemic.com The bidentate nature of the dicarbonyl moiety allows for the chelation of various metal ions, while the peripheral 3-bromophenyl groups provide sites for further functionalization to fine-tune the ligand's properties.

Future Directions in Ligand Design:

Asymmetric Catalysis: The introduction of chiral moieties onto the phenyl rings could lead to the development of novel chiral ligands for asymmetric catalysis.

Multimetallic Catalysts: The presence of three bromine atoms offers the potential to create multimetallic complexes, where each bromine atom serves as a handle for the introduction of a metal center. Such catalysts could exhibit unique cooperative effects.

Photocatalysis: The extended π-system of the molecule, which can be further extended through cross-coupling reactions, suggests its potential use in the development of ligands for photocatalytic applications. researchgate.net

Deeper Computational Insights into Complex Reaction Dynamics and Material Properties

Computational chemistry will be a powerful tool for understanding and predicting the behavior of this compound. researchgate.netrsc.org Density Functional Theory (DFT) and other computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.

Areas for Computational Investigation:

Reaction Mechanisms: Computational studies can elucidate the mechanisms of various transformations involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. nih.govresearchgate.net

Ligand-Metal Interactions: Modeling the interaction of the compound as a ligand with different metal centers can aid in the rational design of catalysts with specific properties.

Material Properties: Computational screening can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, guiding the synthesis of materials with desired characteristics. nih.gov

Development of Materials with Tailored Optoelectronic Features

The presence of multiple bromine atoms and aromatic rings in this compound makes it an interesting building block for the development of novel organic materials with tailored optoelectronic properties. researchgate.netchemrxiv.org

Potential Material Applications:

Organic Light-Emitting Diodes (OLEDs): The extended conjugation that can be achieved through polymerization or functionalization of the phenyl rings could lead to materials with interesting emissive properties for use in OLEDs.

Organic Photovoltaics (OPVs): The ability to tune the HOMO/LUMO energy levels through chemical modification makes this compound a promising candidate for the development of new donor or acceptor materials for OPVs.

Sensors: The dicarbonyl moiety can act as a binding site for specific ions or molecules, and the resulting changes in the electronic properties of the conjugated system could be exploited for the development of chemical sensors.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a propane-1,3-dione precursor. For example, selective bromination at the aromatic ring can be achieved using N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or AlCl₃ under anhydrous conditions . Optimization involves controlling reaction temperature (e.g., 0–25°C), stoichiometry (e.g., 2.2 equivalents of NBS for di-substitution), and solvent polarity (e.g., dichloromethane or CCl₄). Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm, doublets for para-substituted bromophenyl groups) and diketone protons (δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl carbons (~190 ppm) and quaternary carbons bonded to bromine (~130 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. Key metrics include bond angles (C-Br ~1.9 Å) and dihedral angles between phenyl rings and the diketone core .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or elimination reactions?

The diketone moiety undergoes nucleophilic attack at the carbonyl carbons, while the bromine atoms on the phenyl rings participate in Suzuki-Miyaura coupling or Ullmann reactions. For example, reaction with Grignard reagents replaces bromine with alkyl/aryl groups, monitored by TLC for intermediate stability . Elimination reactions (e.g., dehydrohalogenation) require strong bases like KOtBu, producing alkene byproducts detectable via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient diketone core, showing localized LUMO regions at the carbonyl groups. This predicts susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzymes in GnRH pathways .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from impurities in starting materials or unoptimized bromination conditions. Systematic DOE (Design of Experiments) can isolate variables:

- Catalyst screening : Compare FeCl₃ vs. AlCl₃ efficiency.

- Solvent effects : Polar aprotic solvents (DMF) may improve solubility but increase side reactions.

- In situ monitoring : Use FT-IR to track bromine incorporation .

Q. How is this compound evaluated for potential pharmacological activity, such as antiproliferative effects?

- In vitro assays : MTT assays on cancer cell lines (e.g., MDA-MB-231) measure IC₅₀ values.

- Mechanistic studies : Western blotting assesses apoptosis markers (e.g., caspase-3 cleavage).

- SAR analysis : Compare with analogs (e.g., trifluoromethyl or methyl substitutions) to identify critical pharmacophores .